Cas no 879001-63-5 (2-fluoro-2-methyl-propan-1-amine;hydrochloride)

2-fluoro-2-methyl-propan-1-amine;hydrochloride structure
879001-63-5 structure
Nome del prodotto:2-fluoro-2-methyl-propan-1-amine;hydrochloride
Numero CAS:879001-63-5
MF:C4H11ClFN
MW:127.588243722916
MDL:MFCD19207842
CID:1914302
PubChem ID:55289630

2-fluoro-2-methyl-propan-1-amine;hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Propanamine, 2-fluoro-2-methyl-, hydrochloride
    • 2-Fluoro-2-methyl-1-propanamine hydrochloride
    • 2-fluoro-2-methyl-propan-1-amine;hydrochloride
    • 1-Propanamine, 2-fluoro-2-methyl-, hydrochloride (9CI)
    • 2-Fluoro-2-methyl-propylamine hydrochloride
    • 2-Fluoro-2-methylpropan-1-amine hydrochloride
    • 2-Fluoro-2-methylpropanamine hydrochloride
    • AKOS006361962
    • DB-192877
    • SY173092
    • 2-FLUORO-2-METHYLPROPAN-1-AMINE HCL
    • 2-fluoro-2-methyl-1-propylamine hydrochloride
    • F1913-0628
    • 2-fluoro-2-methylpropan-1-amine-HCl
    • SCHEMBL842998
    • C4H11ClFN
    • CS-0060975
    • 2-fluoro-2-methylpropan-1-aminehydrochloride
    • AS-42630
    • 2-Fluoro-2-methyl-1-propanamine Hydrochloride; 2-Fluoro-2-methyl-propylamine Hydrochloride; 2-Fluoro-2-methylpropanamine Hydrochloride;
    • 2-Fluoro-2-methylpropan-1-amine;hydrochloride
    • EN300-199459
    • REOSCHXVONAVMN-UHFFFAOYSA-N
    • SB75509
    • MFCD19207842
    • 879001-63-5
    • 1-Amino-2-fluoro-2-methylpropane Hydrochloride
    • MDL: MFCD19207842
    • Inchi: 1S/C4H10FN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H
    • Chiave InChI: REOSCHXVONAVMN-UHFFFAOYSA-N
    • Sorrisi: Cl.FC(CN)(C)C

Proprietà calcolate

  • Massa esatta: 127.0564052g/mol
  • Massa monoisotopica: 127.0564052g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 1
  • Complessità: 42.8
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26Ų

2-fluoro-2-methyl-propan-1-amine;hydrochloride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
F402333-50mg
2-Fluoro-2-methylpropan-1-amine Hydrochloride
879001-63-5
50mg
$155.00 2023-05-18
Life Chemicals
F1913-0628-2.5g
2-fluoro-2-methylpropan-1-amine hydrochloride
879001-63-5 95%+
2.5g
$2030.0 2023-09-06
Enamine
EN300-199459-0.1g
2-fluoro-2-methylpropan-1-amine hydrochloride
879001-63-5 95.0%
0.1g
$33.0 2025-02-20
Enamine
EN300-199459-0.25g
2-fluoro-2-methylpropan-1-amine hydrochloride
879001-63-5 95.0%
0.25g
$44.0 2025-02-20
TRC
F402333-250mg
2-Fluoro-2-methylpropan-1-amine Hydrochloride
879001-63-5
250mg
$718.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WA505-1g
2-fluoro-2-methyl-propan-1-amine;hydrochloride
879001-63-5 95%
1g
4505.0CNY 2021-07-14
Life Chemicals
F1913-0628-1g
2-fluoro-2-methylpropan-1-amine hydrochloride
879001-63-5 95%+
1g
$1015.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WA505-200mg
2-fluoro-2-methyl-propan-1-amine;hydrochloride
879001-63-5 95%
200mg
1604.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WA505-50mg
2-fluoro-2-methyl-propan-1-amine;hydrochloride
879001-63-5 95%
50mg
640.0CNY 2021-07-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F905950-250mg
2-Fluoro-2-Methyl-propylaMine hydrochloride
879001-63-5 95%
250mg
1,602.00 2021-05-17

2-fluoro-2-methyl-propan-1-amine;hydrochloride Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: N-Fluorobenzenesulfonimide Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ,  Water ;  3 h
Riferimento
Photocatalytic Monofluorination of Unactivated C(sp3)-H Bonds by N-Fluorobenzenesulfimide Involving the Decatungstate Anion and the Effect of Water Additives on These Reactions
Kozytskiy, A. V.; et al, Theoretical and Experimental Chemistry, 2018, 54(5), 322-330

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Dibenzylamine ,  N-Fluorobenzenesulfonimide Solvents: Dimethylacetamide ;  30 h, rt
2.1 Reagents: Sodium triacetoxyborohydride Solvents: Acetonitrile ;  rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, 400 psi, 60 °C
Riferimento
Process Development of the BACE Inhibitors BI 1147560 BS and BI 1181181 MZ
Li, Guisheng; et al, Organic Process Research & Development, 2022, 26(12), 3345-3372

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium triacetoxyborohydride Solvents: Acetonitrile ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, 400 psi, 60 °C
Riferimento
Process Development of the BACE Inhibitors BI 1147560 BS and BI 1181181 MZ
Li, Guisheng; et al, Organic Process Research & Development, 2022, 26(12), 3345-3372

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Toluene ;  3 h, 80 - 130 °C
1.2 2 h, 80 - 130 °C
1.3 Reagents: N-Fluorobenzenesulfonimide Solvents: Dimethylacetamide ;  45 min, < 23 °C; 4 h, 23 °C
1.4 Reagents: Sodium borohydride Solvents: Dimethylacetamide ;  40 min, < 23 °C; 2 h, 23 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ;  20 min, < 23 °C; 30 min, 23 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, 400 psi, 60 °C
Riferimento
Process Development of the BACE Inhibitors BI 1147560 BS and BI 1181181 MZ
Li, Guisheng; et al, Organic Process Research & Development, 2022, 26(12), 3345-3372

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Deoxo-Fluor Solvents: Toluene ;  1 h, < -10 °C; 3 h, -15 - -10 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  0 °C → 22 °C; 30 min, 22 °C
1.3 Solvents: Water ;  5 min, 22 °C
1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 20 - 25 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, 400 psi, 60 °C
Riferimento
Process Development of the BACE Inhibitors BI 1147560 BS and BI 1181181 MZ
Li, Guisheng; et al, Organic Process Research & Development, 2022, 26(12), 3345-3372

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Lithium bromide Solvents: Methanol ;  rt → 55 °C
1.2 3 h, 60 - 70 °C; 6 h, 60 °C; 60 °C → 22 °C
1.3 Solvents: Toluene ,  Water ;  15 min, 22 °C
2.1 Reagents: Deoxo-Fluor Solvents: Toluene ;  1 h, < -10 °C; 3 h, -15 - -10 °C
2.2 Reagents: Potassium hydroxide Solvents: Water ;  0 °C → 22 °C; 30 min, 22 °C
2.3 Solvents: Water ;  5 min, 22 °C
2.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 20 - 25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, 400 psi, 60 °C
Riferimento
Process Development of the BACE Inhibitors BI 1147560 BS and BI 1181181 MZ
Li, Guisheng; et al, Organic Process Research & Development, 2022, 26(12), 3345-3372

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  20 h, 400 psi, 60 °C
Riferimento
Process Development of the BACE Inhibitors BI 1147560 BS and BI 1181181 MZ
Li, Guisheng; et al, Organic Process Research & Development, 2022, 26(12), 3345-3372

2-fluoro-2-methyl-propan-1-amine;hydrochloride Raw materials

2-fluoro-2-methyl-propan-1-amine;hydrochloride Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:879001-63-5)2-fluoro-2-methyl-propan-1-amine;hydrochloride
A902094
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):226.0/790.0